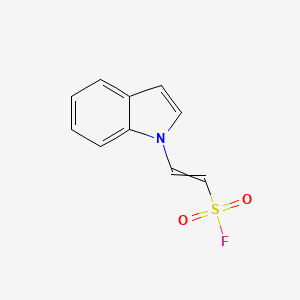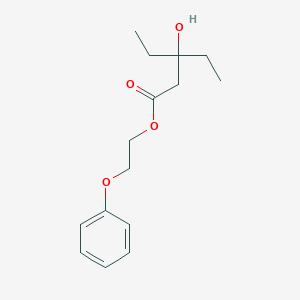![molecular formula C17H17BrN2O3 B14610354 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-53-1](/img/structure/B14610354.png)
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The ethoxy group (-OCH2CH3) and the bromopropanoate group (-CH2CH2Br) further modify the structure, potentially influencing its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an ethoxy-substituted aromatic compound to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with 3-bromopropanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom in the bromopropanoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products Formed
Oxidation: Nitro-substituted aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, potentially leading to various biological effects. The ethoxy and bromopropanoate groups may also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl acetate
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl butyrate
Uniqueness
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of the bromopropanoate group, which can undergo various substitution reactions, making it a versatile intermediate in organic synthesis. The ethoxy group also imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
58586-53-1 |
|---|---|
Formule moléculaire |
C17H17BrN2O3 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-22-15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)23-17(21)11-12-18/h3-10H,2,11-12H2,1H3 |
Clé InChI |
JPDMIDYRTRHQAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)





![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)



